3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one
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Overview
Description
Preparation Methods
The synthesis of 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzaldehyde derivatives are protected using ethoxymethyl chloride in the presence of a base like sodium hydride.
Aldol Condensation: The protected benzaldehyde derivatives undergo aldol condensation in the presence of a base such as potassium hydroxide to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one include:
1-[2,4-Dihydroxyphenyl]-3-[3,4-dihydroxyphenyl]prop-2-en-1-one: Lacks the ethoxymethoxy groups, making it less hydrophobic and potentially less bioavailable.
1-[2,4-Dimethoxyphenyl]-3-[3,4-dimethoxyphenyl]prop-2-en-1-one: Contains methoxy groups instead of ethoxymethoxy groups, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O10/c1-5-30-16-34-21-14-23(29)27(26(15-21)37-19-33-8-4)22(28)11-9-20-10-12-24(35-17-31-6-2)25(13-20)36-18-32-7-3/h9-15,29H,5-8,16-19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAKBASVFDDUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOCC)OCOCC)O)OCOCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695907 |
Source
|
Record name | 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-11-5 |
Source
|
Record name | 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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